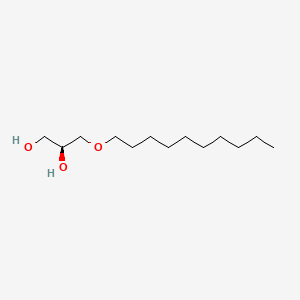

(S)-Glyceryl capryl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(S)-Glyceryl capryl ether is a chemical compound that belongs to the class of ethers. It is derived from glycerol and caprylic acid, which is an eight-carbon saturated fatty acid. This compound is known for its emollient and surfactant properties, making it a valuable ingredient in various industrial and cosmetic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The most common method for synthesizing (S)-Glyceryl capryl ether is through the Williamson ether synthesis . This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is typically prepared by reacting glycerol with a strong base such as sodium hydride (NaH). The reaction is carried out under mild conditions to avoid side reactions .

Industrial Production Methods

In industrial settings, this compound is often produced by the etherification of glycerol with caprylic acid. This process involves heating glycerol and caprylic acid in the presence of a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction mixture is then purified to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-Glyceryl capryl ether primarily undergoes acidic cleavage reactions. When exposed to strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), the ether bond is cleaved, resulting in the formation of alcohols and alkyl halides .

Common Reagents and Conditions

Acidic Cleavage: Strong acids such as HBr or HI are used under reflux conditions.

Oxidation: Mild oxidizing agents can convert the ether into corresponding aldehydes or ketones.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the ether to alcohols.

Major Products Formed

Alcohols: Formed during acidic cleavage.

Alkyl Halides: Also formed during acidic cleavage.

Aldehydes/Ketones: Formed during oxidation reactions.

Wissenschaftliche Forschungsanwendungen

(S)-Glyceryl capryl ether has a wide range of applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Employed in the formulation of various biological assays and experiments.

Medicine: Utilized in the development of drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

Industry: Commonly used in cosmetics and personal care products as an emollient and surfactant

Wirkmechanismus

The mechanism of action of (S)-Glyceryl capryl ether involves its ability to interact with lipid membranes. It can disrupt the lipid bilayer, enhancing the permeability of the membrane. This property is particularly useful in drug delivery systems, where it facilitates the transport of active pharmaceutical ingredients across biological membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dicaprylyl Ether: Another ether derived from caprylic acid, known for its emollient properties.

Phenoxyethanol: An ether alcohol used as a preservative in cosmetics and pharmaceuticals.

Dimethyl Ether: A simple ether used as a propellant and refrigerant .

Uniqueness

(S)-Glyceryl capryl ether is unique due to its combination of glycerol and caprylic acid, which imparts both hydrophilic and lipophilic properties. This dual nature makes it an excellent surfactant and emulsifier, suitable for a wide range of applications in different industries.

Eigenschaften

CAS-Nummer |

79679-85-9 |

|---|---|

Molekularformel |

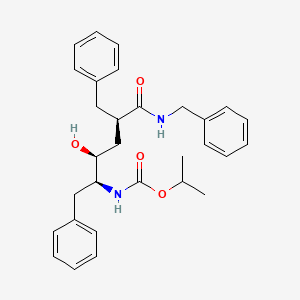

C13H28O3 |

Molekulargewicht |

232.36 g/mol |

IUPAC-Name |

(2S)-3-decoxypropane-1,2-diol |

InChI |

InChI=1S/C13H28O3/c1-2-3-4-5-6-7-8-9-10-16-12-13(15)11-14/h13-15H,2-12H2,1H3/t13-/m0/s1 |

InChI-Schlüssel |

SHQRLYGZJPBYGJ-ZDUSSCGKSA-N |

Isomerische SMILES |

CCCCCCCCCCOC[C@H](CO)O |

Kanonische SMILES |

CCCCCCCCCCOCC(CO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.